2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. It features a furan ring, a 1,2,4-triazole moiety, and a trifluoromethyl-substituted phenyl group, linked through a thiol group to an acetamide functional group. The compound's molecular formula is with a molecular weight of approximately 441.86 g/mol.
This compound has been synthesized and studied in various research contexts, primarily focusing on its potential applications in pharmacology and agriculture due to its biological activity. The synthesis routes and characterization methods have been documented in several scientific publications and databases, including PubChem and BenchChem .
The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with an appropriate acyl chloride derivative of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide. This process often requires controlled conditions to ensure high yields and purity.
Technical Details:
The molecular structure of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 441.86 g/mol |
InChI Key | ACRJPYPYYFPIPL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
The structure exhibits significant functional diversity due to the presence of multiple reactive sites that can participate in further chemical reactions .
The compound engages in various chemical reactions typical of its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide involves several biochemical pathways:
Studies are ongoing to fully elucidate these mechanisms and their implications for therapeutic use.
Relevant data on melting points, boiling points, and density are often not readily available but can be determined through experimental methods .
The potential applications of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide include:
Current research is focused on optimizing its efficacy and safety profiles for these applications .
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8